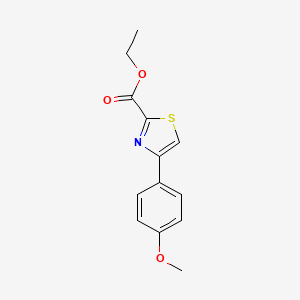

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of significant interest due to their diverse biological activities and their presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions with various precursors. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives are synthesized through interactions with different reagents, such as arylidinemalononitrile derivatives and cyanoacrylate derivatives, to form various substituted thiazole compounds . These methods highlight the versatility of thiazole chemistry in generating a wide array of derivatives, including the this compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and electronic distribution within the molecule . These analyses are crucial for understanding the molecular structure and reactivity of thiazole derivatives, including this compound.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines . Additionally, the reactivity of thiazole derivatives with electrophilic reagents can lead to the formation of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, which are of interest for their potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect the compound's solubility, melting point, and stability. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide valuable information about the functional groups and the chemical environment of the atoms within the molecule . The antioxidant, antimicrobial, and antiviral activities of some thiazole derivatives have been evaluated, indicating their potential as therapeutic agents . These properties are essential for the development of thiazole-based drugs and for understanding the behavior of this compound in various environments.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds in this category have shown excellent antibacterial and antifungal properties, along with profound antioxidant potential. This suggests their potential use in pharmaceutical applications targeting microbial infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Anti-proliferative Effects

These compounds have also been investigated for their anti-proliferative effects, particularly against cancer cells. Research on thiazole compounds synthesized from this compound derivatives has shown promising activity against breast cancer cells, indicating potential applications in cancer therapy (Sonar et al., 2020).

Molecular Synthesis and Characterization

Various studies have focused on the synthesis and structural characterization of derivatives of this compound. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds in different scientific fields, ranging from material science to medicinal chemistry (Mohamed, 2014; Mohamed, 2021).

Antiviral Potential

Recent studies have also included the synthesis of derivatives with potential antiviral applications. The synthesized compounds have been evaluated through docking studies for their potential in inhibiting SARS-CoV-2 (COVID-19), highlighting their relevance in the ongoing search for effective antiviral drugs (Haroon et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds such as benzothiazoles bearing 1,3,4-thiadiazole have been reported to target vegfr-2 and braf kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

Compounds with similar structures, such as benzothiazoles, have been reported to inhibit the activity of their target enzymes, thereby disrupting the associated biochemical pathways .

Biochemical Pathways

Similar compounds such as benzothiazoles have been reported to affect pathways associated with their target enzymes, such as the vegfr-2 and braf kinase pathways . These pathways are involved in cell growth and proliferation, and their disruption can lead to antiproliferative effects.

Result of Action

Similar compounds such as benzothiazoles have been reported to exhibit antiproliferative effects, likely due to their inhibition of key enzymes involved in cell growth and proliferation .

Propiedades

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHMQJLCGMBICX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647090 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886366-42-3 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)